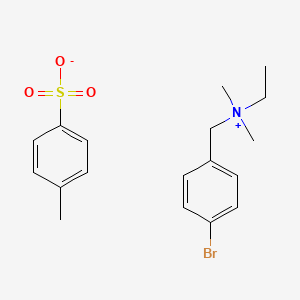

![molecular formula C9H12 B1667845 双环[6.1.0]壬-2-炔,顺- CAS No. 76832-30-9](/img/structure/B1667845.png)

双环[6.1.0]壬-2-炔,顺-

描述

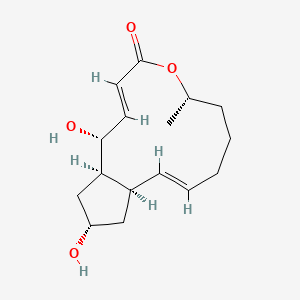

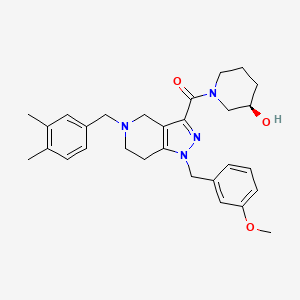

Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN alcohol) is a prominent strained-alkyne scaffold in chemical biology . It’s also known as a copper-free click chemistry probe that enables highly efficient and completely orthogonal bioconjugation to complex macromolecules including peptides, nucleic acids, and proteins, including monoclonal antibodies .

Synthesis Analysis

The synthesis of an oxidized analogue, BCN acid, has been described. This involves facile functionalization via amide bond formation, yielding more stable derivatives than the classically encountered carbamates .Molecular Structure Analysis

The molecular formula of Bicyclo[6.1.0]non-2-yne is C9H12 . It is a strained-alkyne scaffold, which is a key feature contributing to its reactivity.Chemical Reactions Analysis

Bicyclo[6.1.0]non-2-yne is known for its role in bio-orthogonal reactions. These reactions take advantage of reactive groups that are usually inert toward chemical functions naturally present in biological systems but highly reactive toward another abiotic reactant .Physical And Chemical Properties Analysis

The average mass of Bicyclo[6.1.0]non-2-yne is 120.192 Da, and its monoisotopic mass is 120.093903 Da . It is sufficiently stable to be used in an aqueous environment and is reactive enough not to necessitate the addition of a catalyst .科学研究应用

反应性和加成:

- Baxter 和 Garratt (1971) 讨论了顺式双环[6.1.0]壬三烯与亲二烯体和二烯的反应性,强调了它的反应行为,就好像它是价键异构体三环[4,3,0,07,9]壬-2,4-二烯,并且还与四氰乙烯和苯炔形成加合物 (Baxter & Garratt, 1971).

- SasakiTadashi 等人 (1972) 研究了亲电加成到顺式双环[6.1.0]壬三烯,通过双均向性或环戊二烯基阳离子中间体生成顺式双叠氮化物 (SasakiTadashi, Kanematsu, & Yukimoto, 1972).

合成和稳定化:

- Rady 等人 (2021) 描述了双环[6.1.0]壬炔羧酸的合成,这是一种 BCN 醇的氧化类似物,用于创建更稳定的分子探针 (Rady et al., 2021).

- Deganello 等人 (1973) 探索了通过与铁羰基配合来稳定高反应性环状多烯烃,使用顺式双环[6.1.0]壬-2,4,6-三烯 (Deganello, Maltz, & Kozarich, 1973).

分子结构和性质:

- Antony‐Mayer 和 Meier (1988) 对顺式双环[6.1.0]壬炔进行了 MNDO 计算,以研究其非对映异构构象,并使用核磁共振测量进行实验验证 (Antony‐Mayer & Meier, 1988).

- Corbally 等人 (1978) 确定了顺式和反式双环[6.1.0]壬烷的标准生成焓,发现反式稠合异构体比顺式异构体更稳定 (Corbally, Perkins, Carson, Laye, & Steele, 1978).

钯催化反应:

- Shu、Jia 和 Ma (2009) 讨论了涉及顺式稠合双环[4.3.0]壬烯的钯催化三组分级联环化反应 (Shu, Jia, & Ma, 2009).

- Albelo 和 Rettig (1972) 报道了由双环[6.1.0]壬-4-烯合成了二氯-顺式、顺式-1,5-环壬二烯钯(II),强调了涉及环丙基 C–C 和 C–H 键断裂的过程 (Albelo & Rettig, 1972).

未来方向

The use of Bicyclo[6.1.0]non-2-yne in bio-orthogonal reactions has vast applications, from the labeling of biomolecules to the detection and quantification of reactive metabolites, or the controlled liberation of an active substance . Its use in the field of antibody-drug conjugates has resulted in targeted cancer therapeutics that are more effective and better tolerated . Future research may continue to explore its potential in these and other applications.

属性

IUPAC Name |

bicyclo[6.1.0]non-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-2-4-6-9-7-8(9)5-3-1/h8-9H,1-3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTXYHVTBXDKLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CC2C#CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[6.1.0]non-2-yne, cis- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-Fluorophenyl)-4,6-di(propan-2-yl)-3-propylphenyl]ethanol](/img/structure/B1667770.png)

![Ethyl 4-(((((2R,3R,4S,5R,6S)-4,5-bis((benzo[d][1,3]dioxol-5-ylcarbamoyl)oxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)carbonyl)amino)benzoate](/img/structure/B1667771.png)